molecular formula C28H23NO4 B11406154 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11406154
M. Wt: 437.5 g/mol
InChI Key: ASBKOABYRQKWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its two benzofuran moieties, each substituted with methyl groups and connected via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves the following steps:

    Formation of Benzofuran Rings: The benzofuran rings can be synthesized through an intramolecular Friedel-Crafts reaction, which involves the cyclization of appropriate precursors in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution Reactions: Methyl groups are introduced to the benzofuran rings via electrophilic aromatic substitution reactions using methylating agents like methyl iodide.

    Acetamide Linkage Formation: The final step involves the formation of the acetamide linkage by reacting the substituted benzofuran derivatives with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the acetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide for methylation, halogens for halogenation.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethyl-1-benzofuran: A simpler benzofuran derivative with similar structural features but lacking the acetamide linkage.

    2,4-dihydroxy-3,6-dimethylbenzoate: Another benzofuran derivative with hydroxyl and methyl substitutions.

Uniqueness

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its dual benzofuran moieties connected by an acetamide linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C28H23NO4/c1-16-8-11-19(12-9-16)26(31)28-25(22-6-4-5-7-23(22)33-28)29-24(30)14-20-15-32-27-18(3)17(2)10-13-21(20)27/h4-13,15H,14H2,1-3H3,(H,29,30)

InChI Key

ASBKOABYRQKWKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.